molecular formula C23H24N4O5 B10998357 2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-5-yl)acetamide

2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-5-yl)acetamide

Cat. No.: B10998357
M. Wt: 436.5 g/mol
InChI Key: FTLCFDTVKXZKJT-UHFFFAOYSA-N
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Description

2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-5-yl)acetamide is a complex organic compound that features both indole and imidazolidinone moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-5-yl)acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound in large quantities while maintaining quality and consistency .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The imidazolidinone ring can enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-5-yl)acetamide is unique due to its combination of indole and imidazolidinone moieties, which confer distinct biological activities and chemical properties. This dual functionality makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(1H-indol-5-yl)acetamide

InChI

InChI=1S/C23H24N4O5/c1-31-19-6-3-14(11-20(19)32-2)8-10-27-22(29)18(26-23(27)30)13-21(28)25-16-4-5-17-15(12-16)7-9-24-17/h3-7,9,11-12,18,24H,8,10,13H2,1-2H3,(H,25,28)(H,26,30)

InChI Key

FTLCFDTVKXZKJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NC3=CC4=C(C=C3)NC=C4)OC

Origin of Product

United States

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